1,4-Dinitrobuta-1,3-diene
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Overview
Description
1,4-Dinitrobuta-1,3-diene is a conjugated nitrodiene compound characterized by the presence of two nitro groups attached to a butadiene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dinitrobuta-1,3-diene can be synthesized through various methods. One common approach involves the nitration of butadiene derivatives. For instance, the nitration of 1,3-butadiene with nitric acid in the presence of sulfuric acid can yield this compound. Another method involves the dehydrohalogenation of halogenated nitrobutadienes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1,4-Dinitrobuta-1,3-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dinitrobutadiene oxides.
Reduction: Reduction of the nitro groups can yield amines or hydroxylamines.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Dinitrobutadiene oxides.
Reduction: Amines, hydroxylamines.
Substitution: Various substituted nitrodienes depending on the nucleophile used.
Scientific Research Applications
1,4-Dinitrobuta-1,3-diene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in cycloaddition reactions to form six-membered rings.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development due to its ability to form bioactive compounds.
Industry: Utilized in the synthesis of polymers and other advanced materials
Mechanism of Action
The mechanism of action of 1,4-Dinitrobuta-1,3-diene involves its reactivity with various molecular targets. The nitro groups in the compound can undergo reduction to form reactive intermediates, which can interact with biological molecules. These interactions can lead to the formation of covalent bonds with proteins, nucleic acids, and other cellular components, potentially disrupting their function .
Comparison with Similar Compounds
Similar Compounds
- 2-Nitroperchloro-1,3-butadiene
- 4-Bromotetrachloro-2-nitro-1,3-butadiene
- (Z)-1,1,4-Trichloro-2,4-dinitrobuta-1,3-diene
Uniqueness
1,4-Dinitrobuta-1,3-diene is unique due to its symmetrical structure and the presence of two nitro groups, which confer distinct reactivity and potential for further functionalization. This makes it a valuable compound in synthetic chemistry and various applications .
Properties
CAS No. |
929-11-3 |
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Molecular Formula |
C4H4N2O4 |
Molecular Weight |
144.09 g/mol |
IUPAC Name |
1,4-dinitrobuta-1,3-diene |
InChI |
InChI=1S/C4H4N2O4/c7-5(8)3-1-2-4-6(9)10/h1-4H |
InChI Key |
ABUMJZWZYIBLQQ-UHFFFAOYSA-N |
Canonical SMILES |
C(=C[N+](=O)[O-])C=C[N+](=O)[O-] |
Origin of Product |
United States |
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